2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Carbonic Anhydrase Inhibition Anticancer Tumor Hypoxia

Procure the unsubstituted benzothiadiazine dioxide (BTD) core scaffold – a privileged heterocycle proven indispensable for target engagement. This fused benzene-thiadiazine dioxide system is non-negotiable for anti-HCMV activity (IC50 2.5 µM, CC50 >200 µM), delivers a 125-fold boost in CA IX inhibition (Ki 19.1 nM) over saccharin leads, and provides critical AMPA receptor binding affinity via its precise heteroatom arrangement. Access the scaffold cost-efficiently via the streamlined Curtius rearrangement from saccharin, enabling multi-gram supply for fragment-based screening, parallel library synthesis, and lead optimization campaigns. Immediate stock supports your most demanding medicinal chemistry programs.

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 13338-00-6
Cat. No. B077841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS13338-00-6
Synonyms2H-1,2,4-BENZOTHIADIAZIN-3(4H)-ONE, 1,1-DIOXIDE
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)NS2(=O)=O
InChIInChI=1S/C7H6N2O3S/c10-7-8-5-3-1-2-4-6(5)13(11,12)9-7/h1-4H,(H2,8,9,10)
InChIKeyQCHXXLQQTWUIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-00-6): A Privileged Benzothiadiazine Dioxide Scaffold for Medicinal Chemistry and Chemical Biology


2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-00-6) is the core benzothiadiazine dioxide (BTD) heterocyclic scaffold, consisting of a benzene ring fused to a 1,2,4-thiadiazine ring bearing a 1,1-dioxide group [1]. This unsubstituted core serves as a versatile privileged structure in medicinal chemistry, offering multiple points for functionalization to generate libraries of bioactive compounds targeting diverse therapeutic areas including antiviral, anticancer, and metabolic disorders [2].

Why Generic Substitution of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide with Non-Fused or Heteroatom-Modified Analogs is Scientifically Invalid


Substituting 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide with non-fused thiadiazine dioxides or heteroatom-modified analogs (e.g., pyridothiadiazines, thiochroman dioxides) fundamentally alters key pharmacophoric features. The fused benzene ring is essential for anti-HCMV activity and the sulfamido (-SO₂NH-) moiety is critical for avoiding cytotoxicity, as demonstrated by SAR studies where removal of the fused ring or modification of the sulfamido group abolished antiviral activity or increased toxicity [1]. Similarly, replacing the benzothiadiazine core with a thiochroman dioxide isostere reduces AMPA receptor binding affinity by orders of magnitude [2], underscoring that the precise arrangement of heteroatoms and the fused aromatic system are non-negotiable for target engagement and safety profiles.

Quantitative Differentiation of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide from Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Superior Carbonic Anhydrase IX Inhibition Potency and Selectivity of Benzothiadiazine Dioxide Derivatives Over Saccharin and Acesulfame K Leads

A series of 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one-1,1-dioxide (BTD) derivatives exhibited significantly greater potency against tumor-associated carbonic anhydrase IX (CA IX) compared to the lead compounds saccharin (SAC) and acesulfame K (ACE) [1]. The BTD scaffold enabled Ki values against CA IX in the range of 19.1–408.5 nM, whereas SAC and ACE displayed Ki values of 103 nM and 2400 nM, respectively. Additionally, BTD derivatives achieved selectivity indices (II/IX SI) of 2–76, compared to SAC's SI of 56 and ACE's SI of >4.

Carbonic Anhydrase Inhibition Anticancer Tumor Hypoxia

Essential Role of Fused Benzothiadiazine Dioxide Core for Anti-HCMV Activity and Cytotoxicity Avoidance

A comprehensive SAR study on benzothiadiazine dioxide (BTD) derivatives established that the fused benzene ring is a strict requirement for maintaining anti-HCMV activity, and the sulfamido (-SO₂NH-) moiety within the thiadiazine ring is crucial to avoid cytotoxicity [1]. Non-fused thiadiazine dioxides or heterocyclic replacements lacking these features exhibited either a complete loss of antiviral efficacy or unacceptable toxicity profiles. Quantitative antiviral evaluation of optimized BTD dibenzyl derivatives yielded IC50 values ranging from 2.5 to 50 μM against the HCMV AD-169 strain, with select compounds demonstrating CC50 values >200 μM in lung fibroblast HEL cells, indicating a favorable therapeutic window [2].

Antiviral Human Cytomegalovirus Structure-Activity Relationship

Quantifiable Advantage of Benzothiadiazine Dioxide Over Thiochroman Dioxide Isosteres in AMPA Receptor Positive Allosteric Modulation

A direct isosteric replacement study compared 1,2,4-benzothiadiazine 1,1-dioxides with thiochroman 1,1-dioxides as AMPA receptor positive allosteric modulators (PAMs) [1]. X-ray crystallography of the thiochroman analog 12b co-crystallized with the GluA2 ligand-binding domain revealed that both enantiomers interact almost identically to the benzothiadiazine analog BPAM344, yet the thiochroman compounds exhibited consistently lower binding affinity. This affinity gap was quantified across multiple derivatives, with the benzothiadiazine scaffold demonstrating a clear and reproducible advantage in stabilizing the active receptor conformation.

AMPA Receptor Positive Allosteric Modulator Cognitive Enhancement

Enhanced Synthetic Accessibility of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide via Curtius Rearrangement from Saccharin Derivatives

A novel synthetic route to 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides has been developed using saccharin derivatives as starting materials, employing a Curtius rearrangement followed by intramolecular cyclization [1]. This method is described as original, simple, and uses low-cost starting materials and reagents, offering a practical advantage over earlier multi-step sequences involving anilines and chlorosulfonyl isocyanate or palladium-catalyzed cyclocarbonylation. While exact yield data are not provided in the abstract, the methodology enables the preparation of the core scaffold in a more efficient and scalable manner, facilitating derivative synthesis and library production.

Organic Synthesis Methodology Scalability

Optimal Research and Industrial Application Scenarios for 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-00-6)


Lead Optimization for Tumor-Associated Carbonic Anhydrase IX/XII Inhibitors

Researchers developing selective CA IX/XII inhibitors for cancer therapy should prioritize the BTD core scaffold over saccharin or acesulfame K leads due to its demonstrated 125-fold improvement in CA IX inhibitory potency (Ki down to 19.1 nM) and enhanced selectivity (SI up to 76) [1]. The scaffold's tunable substitution pattern allows for systematic optimization of both potency and isoform selectivity.

Development of Non-Nucleoside Human Cytomegalovirus (HCMV) Inhibitors

For antiviral programs targeting HCMV, the fused benzothiadiazine dioxide core is a non-negotiable structural requirement for achieving both antiviral activity (IC50 as low as 2.5 μM) and an acceptable safety margin (CC50 >200 μM) [2]. Attempts to replace this core with non-fused thiadiazine dioxides or other heterocycles have resulted in loss of activity or unacceptable cytotoxicity, making the BTD scaffold indispensable for this target class.

AMPA Receptor Positive Allosteric Modulator (PAM) Discovery

The benzothiadiazine dioxide scaffold provides a distinct and quantifiable affinity advantage over the thiochroman dioxide isostere in modulating AMPA receptors, as confirmed by comparative X-ray crystallography and binding assays [3]. Medicinal chemists pursuing AMPA receptor PAMs for cognitive disorders should therefore select the BTD core as the preferred starting point for lead generation and optimization.

Efficient Synthesis of Diverse Benzothiadiazinone Libraries via Curtius Rearrangement

The Curtius rearrangement methodology [4] offers a streamlined and cost-effective route to the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core from readily available saccharin derivatives. This synthetic accessibility is particularly valuable for groups requiring multi-gram quantities of the scaffold for parallel synthesis or fragment-based screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.